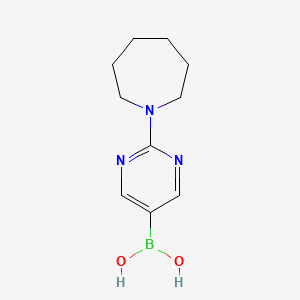
2-(Azepan-1-yl)pyrimidine-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Azepan-1-yl)pyrimidine-5-boronic acid” is a chemical compound with the molecular formula C10H16BN3O2 . It is available from various suppliers including Sigma-Aldrich and AFG Scientific .
Molecular Structure Analysis
The molecular structure of “2-(Azepan-1-yl)pyrimidine-5-boronic acid” is represented by the SMILES string OB(C1=CN=C(N2CCCCCC2)N=C1)O . The molecular weight of this compound is 221.06 .Physical And Chemical Properties Analysis
“2-(Azepan-1-yl)pyrimidine-5-boronic acid” is a solid compound . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
2-(Azepan-1-yl)pyrimidine-5-boronic acid is utilized in the enantioselective synthesis of bioactive compounds, where palladium-catalyzed C–H arylation plays a crucial role. This methodology is significant in drug discovery for the enantioselective functionalization of saturated aza-heterocycles, which are prevalent in therapeutic agents and asymmetric synthesis. The process demonstrates high enantioselectivities and exclusive regioselectivity for α-arylated amines, highlighting its importance in developing chiral pharmaceuticals (Jain et al., 2016).
Combinatorial Chemistry
In another application, 2-(Azepan-1-yl)pyrimidine-5-boronic acid contributes to the combinatorial synthesis of pyrimidine libraries for antitumor screening. This approach utilizes a one-pot, three-component reaction that efficiently creates a variety of substituted pyrimidines. The methodology enables rapid synthesis of compounds for biological evaluation, particularly in identifying potential treatments for hepatocellular carcinoma (Xie et al., 2007).
Synthesis of Bioactive Alkaloids
The borono-Mannich reaction, involving 2-(Azepan-1-yl)pyrimidine-5-boronic acid, is a strategic approach in the synthesis of bioactive alkaloids. This method allows for the diastereoselective preparation of chiral 1,2-amino alcohols, serving as starting materials for polyhydroxylated pyrrolizidine and indolizidine alkaloids. Such synthetic routes are beneficial for producing complex natural products with potential pharmaceutical applications (Pyne et al., 2008).
Fungicidal Compound Synthesis
Moreover, 2-(Azepan-1-yl)pyrimidine-5-boronic acid is instrumental in developing fungicidal compounds. A practical synthesis involving the coupling of the boronic acid with pyrimidine derivatives has been established, leading to products with significant fungicidal activity. This process underscores the compound's role in creating agricultural chemicals to protect crops from fungal infections (Ryan & Yang, 2019).
Development of Novel Fluorescent Materials
The boronic acid moiety of 2-(Azepan-1-yl)pyrimidine-5-boronic acid also finds application in the development of novel fluorescent materials. By incorporating this boronic acid into organic frameworks, researchers have synthesized highly fluorescent pyrrolo[2,3-b]pyridines and pyrido[2,3-b]azepines. These materials hold promise for various optical applications, including sensing and imaging technologies (Schramm et al., 2006).
Eigenschaften
IUPAC Name |
[2-(azepan-1-yl)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O2/c15-11(16)9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8,15-16H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENRCARGBBHMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)pyrimidine-5-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)
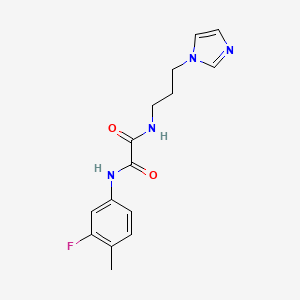
![(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2645616.png)
![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)
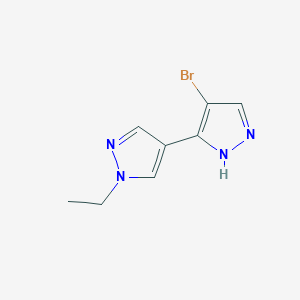
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2645619.png)
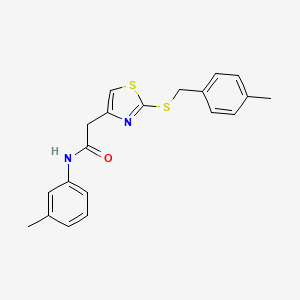
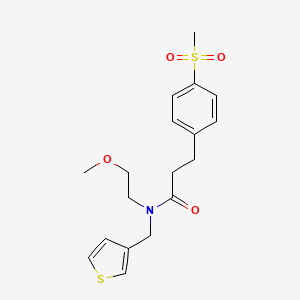
![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2645625.png)
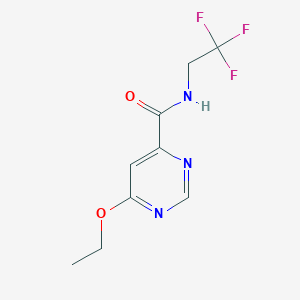
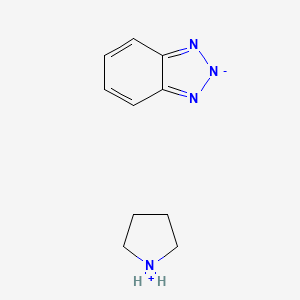
![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)
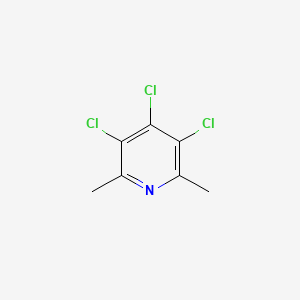
![(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile](/img/structure/B2645632.png)